![molecular formula C13H17N3O2 B12589449 N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine CAS No. 632322-31-7](/img/structure/B12589449.png)
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)-1-azabicyclo[222]octan-3-amine is a complex organic compound characterized by a bicyclic structure with a nitrogen atom integrated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 2-nitroaniline with a bicyclic precursor. One common method includes the use of bicyclo[2.2.2]octan-2-one as a starting material, which undergoes a series of reactions including amination and nitro group introduction . The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetic acid are frequently used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure can interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound without the nitro and amine groups.
1,4-Diazabicyclo[2.2.2]octane: Contains two nitrogen atoms in the bicyclic structure.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure
Uniqueness
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to the presence of both a nitro group and an amine group on the bicyclic structure. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
632322-31-7 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-11(13)14-12-9-15-7-5-10(12)6-8-15/h1-4,10,12,14H,5-9H2 |
InChI Key |
OQALBAQZJPXPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)
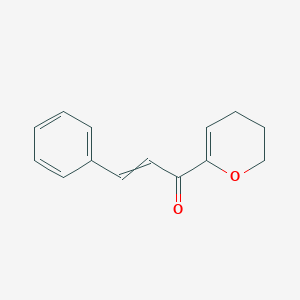
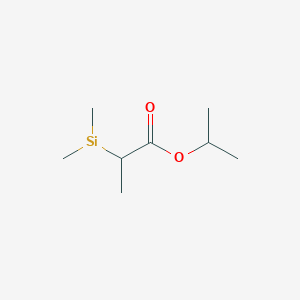
![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
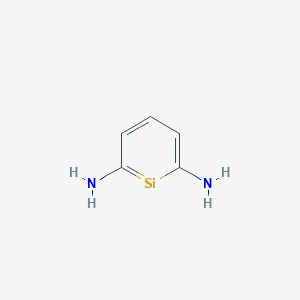
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
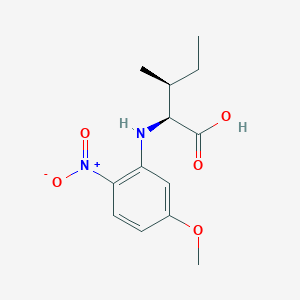
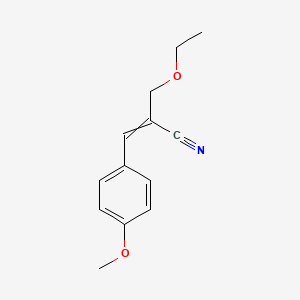

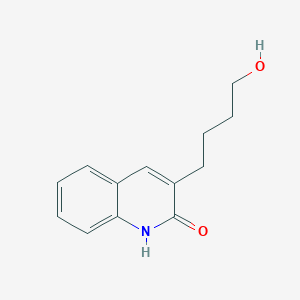
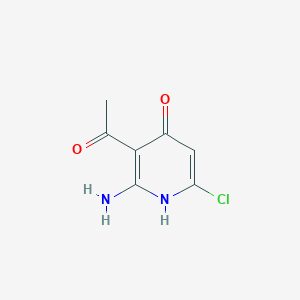
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
